molecular formula C14H11Cl3N2O2 B5775542 3-methoxy-N'-(2,4,6-trichlorophenyl)benzohydrazide

3-methoxy-N'-(2,4,6-trichlorophenyl)benzohydrazide

Cat. No. B5775542
M. Wt: 345.6 g/mol
InChI Key: VUZGDHDGQPOCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N'-(2,4,6-trichlorophenyl)benzohydrazide, commonly known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a tyrosine kinase inhibitor that functions by blocking the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.

Mechanism of Action

AG490 functions as a competitive inhibitor of the ATP-binding site of JAK2 kinase. It prevents the phosphorylation of JAK2 and subsequently inhibits the activation of downstream signaling molecules, including STAT3. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. Additionally, AG490 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, AG490 has been shown to have neuroprotective effects by reducing neuronal damage in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

AG490 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target and can be used at low concentrations. Additionally, AG490 has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using AG490 in lab experiments. It has been reported to have off-target effects on other kinases, and its specificity for JAK2 may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of AG490 in scientific research. One potential application is in the development of cancer therapies. AG490 has been shown to inhibit the growth of various cancer cells, and further studies are needed to determine its potential as a therapeutic agent. Additionally, AG490 may have potential applications in the treatment of autoimmune and inflammatory diseases. Furthermore, the development of more specific JAK2 inhibitors may overcome the limitations of AG490 and provide more targeted therapies for various diseases.

Synthesis Methods

The synthesis of AG490 involves the reaction of 2,4,6-trichlorophenylhydrazine with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain AG490 as a white solid.

Scientific Research Applications

AG490 has been extensively used in scientific research to investigate the JAK/STAT signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway has been implicated in the development of various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. AG490 has been shown to inhibit the activation of JAK2 and STAT3, which are key components of this pathway, and therefore, has potential therapeutic applications in these diseases.

properties

IUPAC Name

3-methoxy-N'-(2,4,6-trichlorophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c1-21-10-4-2-3-8(5-10)14(20)19-18-13-11(16)6-9(15)7-12(13)17/h2-7,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZGDHDGQPOCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N'-(2,4,6-trichlorophenyl)benzohydrazide

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